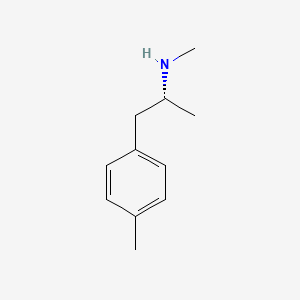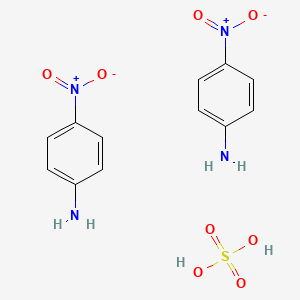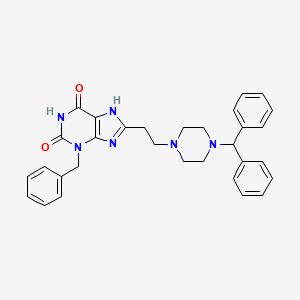
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features additional functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the piperazine and diphenylmethyl groups through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or phenylmethyl groups.
Reduction: Reduction reactions could be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the purine ring or side chains.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or acyl groups.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the production of specialized materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules, with pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant effects.
Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol): Used in the treatment of gout, inhibits xanthine oxidase.
Uniqueness
The uniqueness of “1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-” lies in its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Properties
CAS No. |
110480-49-4 |
|---|---|
Molecular Formula |
C31H32N6O2 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-benzyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C31H32N6O2/c38-30-27-29(37(31(39)34-30)22-23-10-4-1-5-11-23)33-26(32-27)16-17-35-18-20-36(21-19-35)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,28H,16-22H2,(H,32,33)(H,34,38,39) |
InChI Key |
NJJWIUQLCGGGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=NC3=C(N2)C(=O)NC(=O)N3CC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



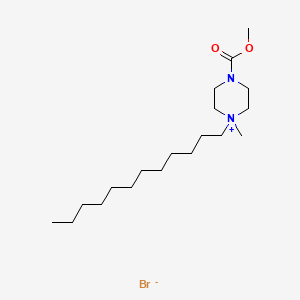
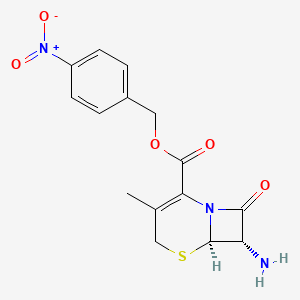
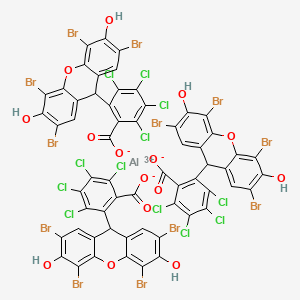

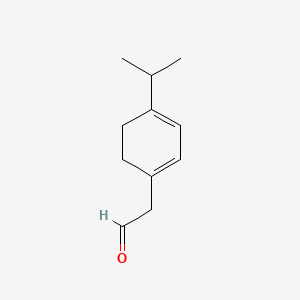
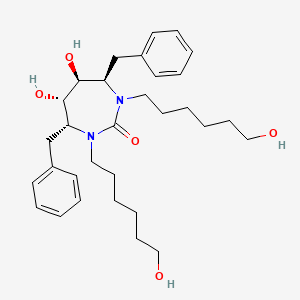

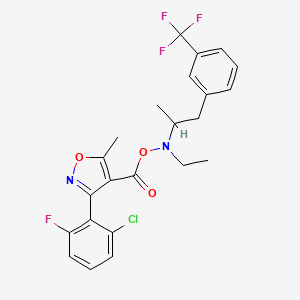
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)
